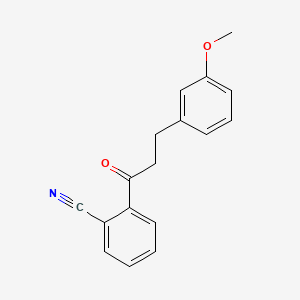

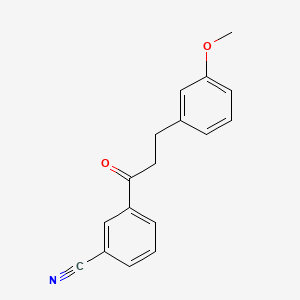

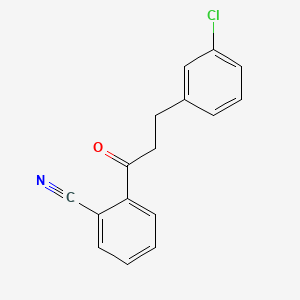

3-(3-氯苯基)-2'-氰基丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

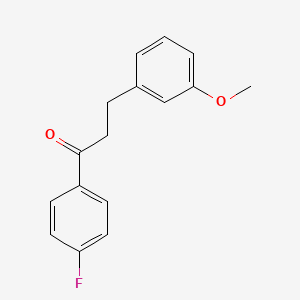

3-(3-Chlorophenyl)-2'-cyanopropiophenone, commonly known as 3-Cl-PPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It is a potent psychostimulant that has been extensively studied for its potential applications in scientific research.

科学研究应用

合成技术和表征

- 一项研究展示了包括 α-甲基查耳酮变体在内的新衍生物的机械无溶剂(研磨)合成和表征。该研究强调了研磨技术的有效使用,以减少反应时间并消除溶剂,从而使该过程对生态友好并产生优异的产品结果 (Amole、Oyewale 和 Bello,2019).

光反应性和合成用途

- 对 2-烷氧甲基-5-甲基苯甲酰氯和苯甲酸酯的研究发现了在照射下形成 3-烷氧-6-甲基茚满-1-酮和其他化合物。该研究揭示了在合成有机化学中很有用的独特的光化学转化,证明了类似化合物在复杂合成过程中的潜在应用 (Plíštil 等人,2006).

分子结构分析

- 探索了具有氯苯基取代基的查耳酮衍生物的晶体结构,揭示了特定的二面角和有助于晶体稳定性的弱分子间相互作用。这种类型的结构分析对于理解类似化合物的物理和化学性质至关重要 (Jasinski 等人,2009).

量子化学研究

- 一项研究合成了某些氯代-9-(2'-氯苯基)-2,3-二氢吖啶-4(1H)-酮衍生物,并进行了全面的光谱分析和量子化学研究。这项研究对于理解此类化合物的分子几何、化学反应性和光物理性质非常重要 (Satheeshkumar 等人,2017).

放射性标记化合物的合成前体

- 提出了一种合成特定化合物的途径,这些化合物充当进一步化学合成的前体,并有可能用于放射性标记化合物的合成。此类过程在药物开发和结构活性关系的研究中至关重要 (Cantillana、Sundström 和 Bergman,2009).

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as ionophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Related compounds such as cccp are known to disrupt the normal activity of electron carriers in the electron transport chain . This disruption can lead to a variety of downstream effects, including the uncoupling of oxidative phosphorylation .

Pharmacokinetics

Sulfonamides, which share a similar structure, are known to be readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys . They are also distributed throughout the body .

Result of Action

Related compounds such as cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This can lead to a variety of downstream effects, including the disruption of ATP synthesis .

Action Environment

It’s worth noting that the action of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

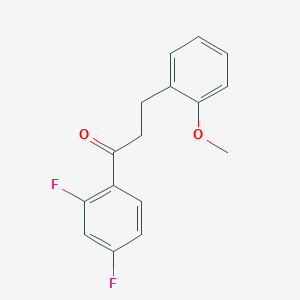

IUPAC Name |

2-[3-(3-chlorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJERNBTWZYRMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644416 |

Source

|

| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

CAS RN |

898762-29-3 |

Source

|

| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。